molecular formula C23H19ClN2O4 B11057681 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11057681
M. Wt: 422.9 g/mol
InChI Key: DFORLWIRHWKZOY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic compound characterized by its unique structural features, including a fused oxazolo-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione typically involves multi-step organic reactions One common approach starts with the preparation of the oxazolo-isoindole core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug discovery and development. Studies may focus on their interactions with biological targets and their potential therapeutic effects.

Medicine

In medicine, this compound and its derivatives could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyridine
  • 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridine
  • 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,2,4-triazolo[4,3-c]pyridine

Uniqueness

Compared to these similar compounds, 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione features a unique oxazolo-isoindole core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-10-(4-methoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C23H19ClN2O4/c1-29-14-8-6-13(7-9-14)26-22(27)17-15-10-16(18(17)23(26)28)21-19(15)20(25-30-21)11-2-4-12(24)5-3-11/h2-9,15-19,21H,10H2,1H3

InChI Key

DFORLWIRHWKZOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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